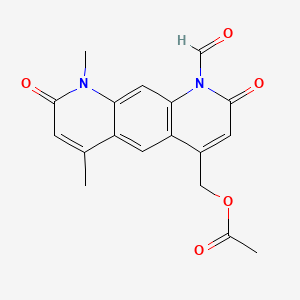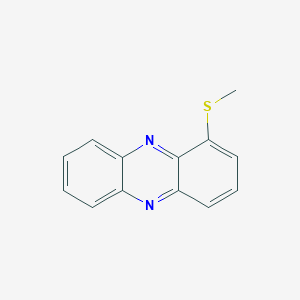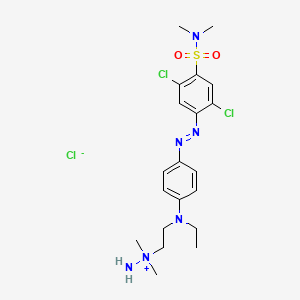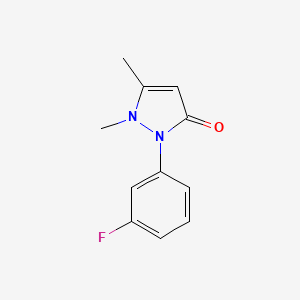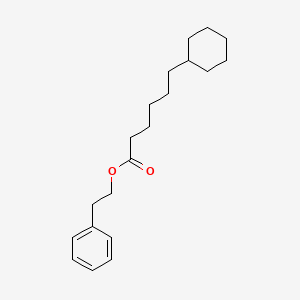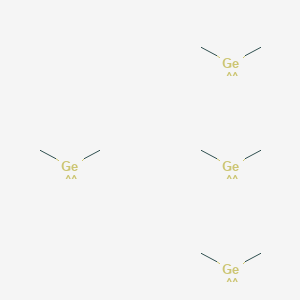![molecular formula C23H41NO B14741017 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol CAS No. 5243-28-7](/img/structure/B14741017.png)
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is a hindered phenolic compound widely used as an antioxidant to stabilize lubricant oils . Its molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol . This compound is known for its ability to prevent oxidation, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol can be synthesized through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of aluminum phenoxide to form 2,6-di-tert-butylphenol.
Aminomethylation: The resulting 2,6-di-tert-butylphenol undergoes aminomethylation with formaldehyde and dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Widely used in the lubricant industry to enhance the stability and lifespan of oils.
Mechanism of Action
The antioxidant activity of 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance . The tert-butyl groups provide steric hindrance, preventing further oxidation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and light-protection agents.
Uniqueness
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is unique due to its enhanced steric hindrance provided by the tert-butyl groups and the presence of the dibutylamino group, which enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
5243-28-7 |
|---|---|
Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C23H41NO/c1-9-11-13-24(14-12-10-2)17-18-15-19(22(3,4)5)21(25)20(16-18)23(6,7)8/h15-16,25H,9-14,17H2,1-8H3 |
InChI Key |
PABQNESKFCJFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


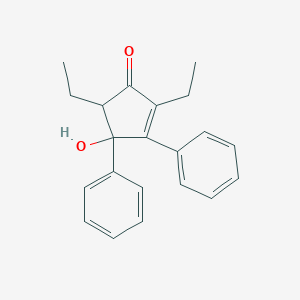
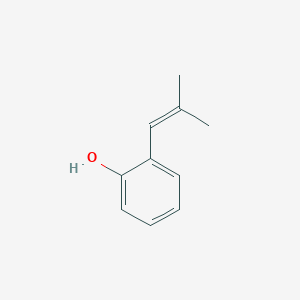
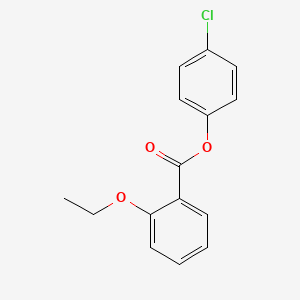


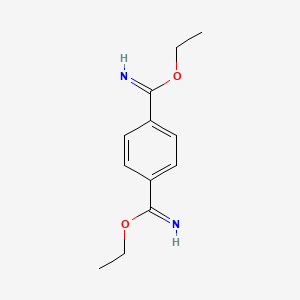
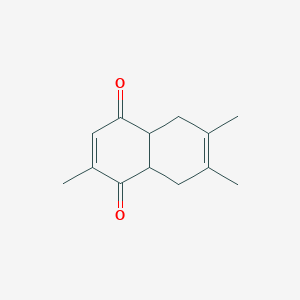
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
